molecular formula C13H21NS B7999566 4-[(N-Ethyl-n-butylamino)methyl]thiophenol

4-[(N-Ethyl-n-butylamino)methyl]thiophenol

Cat. No.: B7999566
M. Wt: 223.38 g/mol
InChI Key: GARWFQNVKYBXBE-UHFFFAOYSA-N
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Description

Overview of the Significance of Organosulfur Compounds in Chemical Synthesis and Materials Science

Organosulfur compounds, which are organic compounds containing a carbon-sulfur bond, are fundamental building blocks in organic synthesis and have a significant presence in materials science. chemeo.com The thiol group (-SH) in compounds like thiophenol is particularly noteworthy. Thiols are the sulfur analogs of alcohols and exhibit distinct chemical behaviors. They are more acidic than their alcohol counterparts and are readily oxidized to form disulfides (R-S-S-R), a reaction crucial for processes like the crosslinking of polymers, such as in the vulcanization of rubber. sigmaaldrich.com

In chemical synthesis, thiols and their derivatives are versatile reagents. They can participate in a variety of reactions, including nucleophilic substitution, addition to aldehydes and ketones to form thioacetals and thioketals, and as effective radical scavengers. nist.gov The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, has made them indispensable in the field of nanotechnology and materials science. sigmaaldrich.comsigmaaldrich.com These organized molecular layers are being explored for applications in nanoscale electronics, sensors, and as protective coatings. nist.gov Furthermore, many pharmaceuticals and agrochemicals contain sulfur, highlighting the importance of organosulfur chemistry in medicinal and agricultural science. chemeo.comrsc.org

Importance of Aminoalkyl Architectures in Advanced Organic Molecules

The incorporation of aminoalkyl groups into organic molecules is a widely used strategy to impart desirable physicochemical and biological properties. The amino group, with its basic nitrogen atom, can participate in hydrogen bonding and acid-base reactions, which can significantly influence a molecule's solubility, crystallinity, and interaction with biological targets. The alkyl chains attached to the nitrogen atom can be varied to fine-tune the lipophilicity and steric properties of the molecule.

In the context of advanced organic molecules, aminoalkyl architectures are integral to the design of pharmaceuticals, catalysts, and functional materials. The presence of an amine can enhance the binding affinity of a drug to its receptor and can be crucial for its pharmacokinetic profile. In catalysis, chiral amines and their derivatives are widely used as ligands for asymmetric synthesis. The ability of amines to be protonated allows for the creation of water-soluble compounds and materials with pH-responsive properties.

Structural Elucidation and Nomenclatural Aspects of 4-[(N-Ethyl-n-butylamino)methyl]thiophenol

The structure of This compound features a benzene (B151609) ring substituted at positions 1 and 4. A thiol group (-SH) is attached to the first carbon, making it a thiophenol derivative. At the fourth position, a methyl group is attached, which is further substituted with an N-ethyl-n-butylamino group.

Nomenclature Breakdown:

Thiophenol: This is the parent name, indicating a benzene ring with a directly attached thiol (-SH) group.

4-[...]: This indicates that the substituent described within the brackets is located at the fourth position of the thiophenol ring, opposite to the thiol group.

...methyl]: This signifies a methyl group (-CH2-) attached to the benzene ring.

(N-Ethyl-n-butylamino)...: This describes the substituent on the aforementioned methyl group. It is a tertiary amine where the nitrogen atom is bonded to an ethyl group (-CH2CH3) and a normal butyl group (-CH2CH2CH2CH3).

Based on its structure, the expected physicochemical properties of This compound can be inferred. The thiol group will impart a characteristic, likely unpleasant, odor. The presence of both a polar thiol group and a nonpolar n-butyl group suggests that the molecule will have moderate solubility in organic solvents. The tertiary amine group will be basic.

PropertyValue for 4-Aminothiophenol (B129426)Reference
Molecular FormulaC6H7NS nih.govchemicalbook.com
Molecular Weight125.19 g/mol nih.govchemicalbook.com
Melting Point37-42 °C chemicalbook.com
Boiling Point140-145 °C at 16 mmHg chemicalbook.com
AppearanceOff-white to brown crystals/flakes chemicalbook.com

For a larger analog, 4-[(DI-N-BUTYLAMINO)METHYL]THIOPHENOL , a molecular weight of 251.43 g/mol has been reported. riekemetals.com

Spectroscopic analysis would be key to confirming the structure of This compound .

¹H NMR Spectroscopy: One would expect to see characteristic signals for the aromatic protons on the benzene ring, a singlet for the benzylic methylene (B1212753) protons (-CH2-N), and signals for the ethyl and n-butyl groups, including triplets and quartets for the ethyl group and a more complex pattern for the butyl group. The thiol proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the ethyl and butyl groups. The chemical shifts of the aromatic carbons would be influenced by both the thiol and the aminoalkylmethyl substituents. rsc.org

Infrared (IR) Spectroscopy: Key vibrational bands would include the S-H stretch of the thiol group, C-H stretches for the aromatic and aliphatic portions, C=C stretches for the benzene ring, and C-N stretching vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and loss of the alkyl groups from the amine. Derivatization techniques can be used to enhance the detection of such amino compounds in mass spectrometry. nih.govnih.gov

Contextualizing the Compound within Current Organic Chemistry Research Paradigms

The compound This compound sits (B43327) at the intersection of several important research areas. Its bifunctional nature, possessing both a nucleophilic/acidic thiol group and a basic amine, makes it an interesting candidate for various applications.

Synthesis of Heterocyclic Compounds: Thiophenol and its derivatives are common starting materials for the synthesis of sulfur-containing heterocyclic compounds, which are often biologically active. ekb.eg The amino group in the target molecule could be used to direct or participate in cyclization reactions.

Functional Materials: As a thiophenol derivative, this compound has the potential to form self-assembled monolayers on metal surfaces. The pendant amino group could then be used for further functionalization, for example, by attaching biomolecules or other functional units, which is relevant for the development of biosensors and other smart materials. sigmaaldrich.com

Catalysis: The combination of a soft sulfur donor and a hard nitrogen donor in the same molecule could make it an interesting ligand for transition metal catalysts. The specific steric and electronic properties endowed by the ethyl and n-butyl groups could influence the activity and selectivity of such catalysts.

While This compound itself may not be a widely studied compound, its structural motifs are of significant interest. Research into its synthesis and properties would contribute to the broader understanding of multifunctional organosulfur-nitrogen compounds and could lead to the discovery of new materials and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[butyl(ethyl)amino]methyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-3-5-10-14(4-2)11-12-6-8-13(15)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARWFQNVKYBXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Pathways Involving 4 N Ethyl N Butylamino Methyl Thiophenol

Mechanistic Studies of Thiol Reactivity

The thiol group (-SH) attached to the benzene (B151609) ring is a versatile functional group, capable of participating in a wide range of chemical transformations. Its reactivity is characterized by its nucleophilicity, its ability to engage in radical processes, and its susceptibility to oxidation.

Nucleophilic Behavior of the Thiol Group in Substitution and Addition Reactions

The sulfur atom of the thiophenol group is a potent nucleophile, particularly in its deprotonated thiolate form (Ar-S⁻). The acidity of the thiol proton is significantly greater than that of a corresponding alcohol, leading to a higher concentration of the more nucleophilic thiolate anion at a given pH. This enhanced nucleophilicity allows it to readily participate in various substitution and addition reactions.

In nucleophilic substitution reactions, the thiolate anion can displace leaving groups from alkyl halides, tosylates, and other electrophilic substrates to form thioethers. This S-alkylation is a cornerstone of thiol chemistry.

Another key reaction is the Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds. The soft nature of the sulfur nucleophile favors addition to the β-carbon of the unsaturated system. The rate of this reaction is dependent on the pH, as it is the thiolate anion that acts as the reactive species. The general reactivity of thiols increases in the order of glutathione (B108866) < cysteamine (B1669678) < dithiothreitol (B142953) < cysteine, an order influenced by factors including pKa and steric hindrance.

Reaction TypeSubstrate ExampleProduct Type
S-Alkylation Alkyl Halide (R-X)Thioether (Ar-S-R)
Michael Addition α,β-Unsaturated Ketoneβ-Thioether Ketone

This table illustrates the expected nucleophilic reactions of the thiol group based on general chemical principles.

Radical Reactions Initiated by the Thiol Moiety

The relatively weak sulfur-hydrogen bond in thiophenols (bond dissociation energy ~365 kJ/mol) makes them excellent hydrogen-atom donors in radical reactions. Abstraction of the hydrogen atom by an initiating radical generates a thiyl radical (Ar-S•). This sulfur-centered radical is a key intermediate in numerous transformations.

Once formed, the thiyl radical can undergo several characteristic reactions:

Addition to Multiple Bonds: Thiyl radicals readily add across carbon-carbon double or triple bonds. This is the key step in the well-known thiol-ene reaction, a process often used in polymer chemistry and materials science. The addition is typically anti-Markovnikov, with the sulfur adding to the less substituted carbon.

Chain Transfer: In radical polymerization, thiophenols act as efficient chain transfer agents, controlling molecular weight by donating a hydrogen atom to the propagating polymer radical, thereby terminating one chain and initiating a new one with the newly formed thiyl radical.

The rate constants for hydrogen-atom abstraction from thiophenol by carbon-centered radicals are very high, typically in the range of 0.8 x 10⁸ to 1.5 x 10⁸ M⁻¹s⁻¹ at 25 °C. The generation of aromatic thiyl radicals can also be achieved through pulse radiolysis, where electron transfer from the thiophenol to a radical cation is followed by deprotonation.

Oxidation-Reduction Pathways of the Thiophenol Functionality

The sulfur atom in the thiophenol group exists in the -2 oxidation state and is readily oxidized. The most common oxidation pathway involves the coupling of two thiol molecules to form a disulfide (Ar-S-S-Ar). This reaction can be effected by a wide variety of mild oxidizing agents, including air (oxygen), hydrogen peroxide, and iodine. The formation of the disulfide bond is often reversible upon treatment with a reducing agent.

Further oxidation under stronger conditions can lead to higher oxidation states.

Sulfenic Acids (Ar-SOH): These are typically unstable intermediates.

Sulfinic Acids (Ar-SO₂H): Formed under more vigorous oxidation.

Sulfonic Acids (Ar-SO₃H): The final product of strong oxidation.

The oxidation of thiols can also proceed via radical cation intermediates.

Oxidation StateFunctional GroupName
-2-SHThiol
-1-S-S-Disulfide
+2-SO₂HSulfinic Acid
+4-SO₃HSulfonic Acid

This table summarizes the common oxidation states of sulfur accessible from the thiophenol functionality.

Investigation of Tertiary Amine Reactivity and Catalysis

The N-Ethyl-n-butylamino group is a tertiary amine that confers basic and nucleophilic properties upon the molecule. Its reactivity can be independent of the thiol or can be influenced by it, particularly in intramolecular processes.

Role of the N-Ethyl-n-butylamino Group as a Nucleophile or Base

The lone pair of electrons on the nitrogen atom of the N-Ethyl-n-butylamino group allows it to function as both a Brønsted-Lowry base and a Lewis base (nucleophile).

As a Base: The tertiary amine can accept a proton from an acid. In the context of the molecule itself, it is conceivable that the amine could act as an intramolecular base, deprotonating the nearby thiol group to form a zwitterionic intermediate containing a thiolate anion and an ammonium (B1175870) cation. The relative basicity of the amine and acidity of the thiol would determine the equilibrium of such a process.

As a Nucleophile: The nitrogen atom can attack electrophilic centers. For instance, N-ethyl-n-butylamine has been shown to react with acrylate (B77674) derivatives in nucleophilic addition reactions. Similarly, the tertiary amine in the target molecule could react with alkyl halides or other electrophiles, leading to the formation of a quaternary ammonium salt. It can also undergo oxidation to form nitroso or nitro derivatives.

The choice between basic and nucleophilic behavior is influenced by factors such as the nature of the electrophile, steric hindrance around the nitrogen atom, and the solvent.

Intramolecular Cyclization Pathways Involving Amine and Thiol Groups

One hypothetical pathway could involve the oxidation of the thiol to a disulfide. If this disulfide were part of a larger molecule with another tethered aminomethylthiophenol unit, subsequent intramolecular nucleophilic attack by the amine onto the carbon of the C-S bond could be envisioned, though this is highly speculative.

More plausible are cyclizations involving an external reagent. For example, reaction with phosgene (B1210022) or a phosgene equivalent could, in principle, lead to a reaction at the thiol (forming a thiocarbonate) or the amine. A subsequent intramolecular attack could then form a heterocyclic ring system. Studies on the cyclization of isothiocyanyl amino acids demonstrate how amine and thiol-derived functionalities can react intramolecularly to form five- or six-membered rings. While the substrate is different, the principle of intramolecular reaction between nitrogen and sulfur functionalities is relevant.

Participation in "Hydrogen Borrowing" Processes and Formal Hydroamination

The "hydrogen borrowing" or "hydrogen autotransfer" strategy is a powerful, atom-economical process for forming C-N and C-C bonds using alcohols as alkylating agents, with water as the sole byproduct. acs.org The general mechanism involves a metal catalyst that temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl intermediate. acs.org This intermediate then reacts with a nucleophile, and the borrowed hydrogen is subsequently returned by the catalyst to complete the transformation. acs.org

For a molecule like 4-[(N-Ethyl-n-butylamino)methyl]thiophenol, the thiophenol moiety (-SH) is the most likely participant in such a reaction. While the tertiary amine is already fully alkylated, the thiol group can act as a potent nucleophile. A plausible reaction pathway involves the coupling of the thiophenol with an alcohol to form a thioether.

A closely related and well-documented reaction is the coupling of 2-aminothiophenol (B119425) with primary alcohols, catalyzed by transition metals like manganese or ruthenium, to yield 2-substituted benzothiazoles. researchgate.netsci-hub.se This transformation proceeds via a hydrogen borrowing mechanism where the alcohol is first oxidized to an aldehyde. The aldehyde then condenses with the amine and the thiol of 2-aminothiophenol, followed by an intramolecular cyclization and aromatization.

By analogy, this compound could participate in a dehydrogenative coupling with an alcohol. The proposed mechanism, catalyzed by a suitable transition metal complex (e.g., Ru-pincer complex), would be as follows:

Dehydrogenation: The catalyst oxidizes a primary alcohol (R-CH₂OH) to its corresponding aldehyde (R-CHO), forming a metal-hydride species.

Thio-hemiacetal Formation: The nucleophilic thiol group of this compound attacks the in-situ generated aldehyde to form a thio-hemiacetal intermediate.

Dehydration: The thio-hemiacetal dehydrates to form a thioester intermediate.

Hydrogenation: The metal-hydride catalyst then reduces the thioester to the final thioether product and regenerates the active catalyst.

This process represents a formal hydrothiolation of the alcohol, driven by the hydrogen borrowing cascade. The synthesis of thioesters from thiols and alcohols via this catalytic route has been demonstrated to be highly selective, avoiding the self-coupling of the alcohol to an ether. rsc.org

Reaction Kinetics and Thermodynamic Analysis

Alcohol Dehydrogenation: The initial oxidation of the alcohol to an aldehyde is frequently a high-energy step and can be rate-limiting. This step involves the cleavage of O-H and C-H bonds and is often endothermic. pnas.org

Hydride Transfer: In the final hydrogenation step, the transfer of the hydride from the metal-hydride complex to the unsaturated intermediate (e.g., an imine or, in this case, a thioester) can also be the slowest step of the cycle. rsc.org DFT calculations on a ruthenium-catalyzed N-alkylation showed the hydride transfer to have an activation barrier of 21.1 kcal mol⁻¹, identifying it as the rate-determining step. rsc.org

The specific rate-determining step can be influenced by the nature of the catalyst, the substrates, and the reaction conditions. For the reaction of this compound with an alcohol, the nucleophilicity of the thiol and the stability of the intermediates would play a crucial role. Kinetic studies, such as monitoring reactant and product concentrations over time, would be necessary to definitively identify the rate-limiting step.

Below is a hypothetical data table illustrating how kinetic data for an analogous reaction (N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol) might appear, showcasing the influence of catalyst loading on the initial reaction rate.

EntryCatalyst Loading (mol%)Initial Rate (M/s x 10-5)Reaction Order (vs. Catalyst)
10.51.2Approx. 1
21.02.5
31.53.6
42.04.9

This table presents hypothetical data for an analogous system to illustrate typical kinetic findings.

Dehydrogenation reactions are fundamentally reversible. pnas.orgmdpi.com The initial step of a hydrogen borrowing cycle, the dehydrogenation of an alcohol to an aldehyde, is an equilibrium process that is typically endothermic. mdpi.com

ΔG = ΔH - TΔS

According to Le Châtelier's principle, several factors can be manipulated to favor the forward (dehydrogenation) reaction:

Temperature: Increasing the reaction temperature shifts the equilibrium toward the products, as dehydrogenation is endothermic (ΔH > 0). mdpi.commdpi.com Thermodynamic analysis of alcohol dehydrogenation shows that higher temperatures significantly increase the equilibrium conversion. buct.edu.cnresearchgate.net

Pressure: The reaction produces hydrogen gas, so lowering the pressure (or allowing H₂ to evolve from an open system) would favor the forward reaction. However, in a closed "hydrogen borrowing" system, the hydrogen is intended to be used in the final reduction step.

Concentration: The in-situ consumption of the aldehyde intermediate in the subsequent condensation step continuously removes it from the equilibrium, driving the initial dehydrogenation forward.

The table below summarizes the thermodynamic parameters for the dehydrogenation of different types of alcohols, indicating the endothermic nature of this key step.

AlcoholDehydrogenation ProductΔH° (kJ/mol)Equilibrium Trend with Temperature
Ethanol (B145695)Acetaldehyde (B116499)+68Favored at higher T
2-PropanolAcetone+55Favored at higher T
MethanolFormaldehyde (B43269)+84Favored at higher T
1,2-Cyclohexanediol (Step 1)2-Hydroxycyclohexanone+56.5Favored at higher T

Data compiled from various sources for illustrative purposes. mdpi.com

Stereochemical Implications in Reaction Outcomes

Reactions involving this compound have the potential to generate new stereocenters, and the stereochemical outcome would depend heavily on the reaction mechanism and the nature of the reactants and catalyst.

Consider the reaction of the thiol group with a prochiral ketone or a racemic secondary alcohol via a hydrogen borrowing pathway.

Reaction with a Prochiral Ketone: If this compound were to react with a prochiral ketone (e.g., acetophenone), the initial addition to the carbonyl group would form a new stereocenter. Without a chiral influence, this would lead to a racemic mixture of the two enantiomers of the resulting tertiary alcohol. If a chiral catalyst is used, it could facilitate an enantioselective addition, leading to an excess of one enantiomer.

Reaction with a Racemic Secondary Alcohol (Dynamic Kinetic Resolution): A more sophisticated transformation is a dynamic kinetic resolution (DKR). In this scenario, the catalyst would reversibly oxidize a racemic secondary alcohol to a prochiral ketone. The chiral catalyst would then selectively hydrogenate the ketone intermediate in the presence of the nucleophilic thiol, leading to a single enantiomer of the thioether product in high yield and high enantiomeric excess. The choice of catalyst and ligand is paramount in controlling the stereochemical outcome. nih.gov

The stereochemical outcome of a reaction is determined by the pathway of bond formation. ochemtutor.com

Attack on an sp² Center: When a nucleophile (like the thiol) attacks a flat, sp²-hybridized carbon (like in a ketone or an imine intermediate), it can approach from two faces (re/si). In the absence of a chiral controller, this typically leads to a racemic mixture. A chiral catalyst creates a chiral environment, making one approach more energetically favorable. ochemtutor.com

Substitution at an sp³ Center: If a reaction proceeded via a direct Sₙ2-type substitution at a chiral center, it would result in an inversion of configuration. ochemtutor.com However, this mechanism is not typical for hydrogen borrowing reactions.

The stereochemical implications are therefore intrinsically linked to the use of chiral catalysts or auxiliaries, which can direct the reaction pathway to favor the formation of one stereoisomer over another.

Computational Chemistry and Theoretical Investigations of 4 N Ethyl N Butylamino Methyl Thiophenol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of molecules. These methods allow for the prediction of geometries, stabilities, and electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. sapub.org It is frequently employed to determine the optimized ground state geometry and various conformations of molecules. For a molecule like 4-[(N-Ethyl-n-butylamino)methyl]thiophenol, DFT calculations would be crucial in understanding the spatial arrangement of its constituent atoms.

Studies on analogous compounds, such as aminothiophenol isomers, have been performed using DFT at the B3LYP/LanL2DZ level to determine their stable structures. ajol.info For 4-aminothiophenol (B129426) (4-ATP), the geometry is well-defined, and its vibrational frequencies have been calculated and compared with experimental data. ajol.info For instance, the S-H stretching vibration for 4-ATP has been experimentally observed at 2545 cm⁻¹ and calculated at 2364 cm⁻¹. ajol.info Similarly, the NH₂ stretching vibrations were observed at 3427 and 3348 cm⁻¹ and calculated at 3630 and 3496 cm⁻¹. ajol.info These studies provide a foundation for predicting the bond lengths, bond angles, and dihedral angles of this compound. The presence of the flexible N-ethyl-n-butylamino group would introduce several possible low-energy conformations, which could be explored using DFT to identify the most stable conformer in the gas phase and in different solvents.

Table 1: Representative Calculated Vibrational Frequencies for 4-Aminothiophenol (Analogue)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
S-H Stretch 2364 2545
Symmetric NH₂ Stretch 3496 3348
Asymmetric NH₂ Stretch 3630 3427

Data sourced from a comparative experimental and theoretical study on aminothiophenol isomers. ajol.info

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, offer a higher level of accuracy for electronic structure determination. nih.gov Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are examples of ab initio calculations.

For instance, a study on 2-(4-methoxyphenyl)benzo[d]thiazole, a related heterocyclic compound, utilized both ab initio (HF) and DFT methods with the 6–311G(d,p) basis set to investigate its molecular structure and vibrational frequencies. nih.gov Such high-level calculations would be invaluable for this compound to obtain precise electronic properties, such as electron affinities and ionization potentials. These calculations would provide a more detailed picture of the electron distribution and orbital energies than might be achievable with DFT alone. nahrainuniv.edu.iq

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netprimescholars.com

In studies of thiophenol and its derivatives, the HOMO is typically localized on the sulfur atom and the phenyl ring, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring. For this compound, the presence of the electron-donating amino group and the sulfur atom would significantly influence the energies and distributions of the frontier orbitals. The nitrogen atom's lone pair would likely contribute to the HOMO, making the molecule susceptible to oxidation and reaction with electrophiles.

DFT calculations on aminothiophenol isomers have been used to determine their HOMO-LUMO energies and related reactivity descriptors like ionization potential, electron affinity, and electronegativity. ajol.info The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule, as it relates to the energy of the lowest-energy electronic transition. nih.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Aminothiophenol Isomers (Analogues)

Isomer HOMO (eV) LUMO (eV) Energy Gap (eV)
2-Aminothiophenol (B119425) -5.42 -0.83 4.59
3-Aminothiophenol -5.58 -0.89 4.69
4-Aminothiophenol -5.35 -0.85 4.50

Data sourced from a theoretical investigation on aminothiophenol isomers. ajol.info

Theoretical Approaches to Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions, allowing for the characterization of transient species and the energetic landscape of a reaction.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. youtube.com Locating and characterizing the transition state is fundamental to understanding the mechanism of a chemical reaction. Computational methods can be used to optimize the geometry of the transition state and calculate its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. q-chem.com

For reactions involving this compound, such as electrophilic substitution on the aromatic ring or nucleophilic substitution at the sulfur atom, transition state calculations would be essential. wikipedia.orgaskfilo.comaskfilo.com For example, in the oxidation of the thiol group to form a disulfide, a transition state involving the interaction of two thiol molecules with an oxidizing agent could be modeled. wikipedia.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate and can be calculated with high accuracy using computational methods.

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. mdpi.comscm.commissouri.edu An IRC calculation starts from the transition state geometry and follows the steepest descent path in mass-weighted coordinates. q-chem.comlibretexts.org This analysis is crucial for confirming that a located transition state indeed connects the desired reactants and products.

For a potential reaction of this compound, such as its reaction with an electrophile, an IRC analysis would map out the precise geometric changes that occur as the reaction progresses. researchgate.net It would show the formation of new bonds and the breaking of old ones in a step-by-step manner. mdpi.com For instance, in a plasmon-driven dimerization of aminothiophenol, DFT calculations and IRC analysis could help identify intermediate species formed during the reaction. rsc.orgnih.gov This level of detail is invaluable for a complete understanding of the reaction mechanism.

Solvation Effects on Reaction Energetics and Mechanisms

The chemical environment plays a crucial role in the energetics and pathways of chemical reactions. For a molecule like this compound, which contains both a polar thiol group and a tertiary amine, solvation effects are particularly significant. The presence of heteroatoms like nitrogen and sulfur can strongly influence the molecule's polarity, polarizability, and its interactions with solvent molecules. scielo.org.za

Computational models can simulate these effects using two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. It allows for the calculation of reaction energy profiles in different solvents, predicting how solvent polarity might favor or disfavor certain transition states or intermediates.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method is crucial for studying reactions where specific solute-solvent interactions, such as hydrogen bonding to the thiol or amine groups, are critical to the reaction mechanism. For instance, in protic solvents, explicit hydrogen bonding could significantly alter the acidity of the thiol proton or the basicity of the amine nitrogen, thereby influencing reaction pathways.

The choice of solvent would markedly affect reaction energetics. Polar aprotic solvents might stabilize charged intermediates through dipole-dipole interactions, whereas protic solvents could participate directly in the reaction through proton transfer, altering the mechanism entirely.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between the observed spectra and the underlying molecular structure and vibrations.

Vibrational Frequency Analysis (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, probes the characteristic vibrations of a molecule's functional groups. DFT calculations, often using the B3LYP functional, can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. researchgate.netresearchgate.net For this compound, key vibrational modes can be predicted based on data from similar compounds. ajol.infoscirp.org

The following table outlines the expected characteristic vibrational frequencies.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Thiol (S-H)Stretching~2540 - 2560 ajol.info
Aromatic C-HStretching~3050 - 3080 ajol.info
Aliphatic C-HAsymmetric & Symmetric Stretching~2850 - 2970 scirp.org
Amine (C-N)Stretching~1180 - 1220
Benzene (B151609) RingC=C Stretching~1450 - 1600 scirp.org
Benzene RingC-H Out-of-plane Bending~750 - 900 ajol.info
Methylene (B1212753) (CH₂)Scissoring~1460 - 1470 scielo.org.za

These are predicted values based on computational studies of analogous compounds.

The calculations also provide the intensity of each vibrational mode, helping to predict which peaks will be most prominent in an experimental FT-IR spectrum. Potential energy distribution (PED) analysis can be used to determine the contribution of different internal coordinates to each normal mode, providing a detailed understanding of the nature of the vibrations. researching.cn

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) have become a standard tool for confirming or assigning structures. nih.gov These calculations, typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are highly sensitive to the electronic environment of each nucleus. nih.gov

The predicted chemical shifts for this compound would reflect the influence of its various functional groups.

AtomEnvironmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHOrtho to -SH~7.3~130
Aromatic CHOrtho to -CH₂N-~7.2~129
Thiol SH-SH ~3.4-
MethyleneAr-C H₂-N~3.6~58
Ethyl Group-N-C H₂-CH₃~2.5~47
Ethyl Group-N-CH₂-C H₃~1.1~12
n-Butyl Group-N-C H₂(CH₂)₂CH₃~2.4~52
n-Butyl Group-N-CH₂C H₂CH₂CH₃~1.4~29
n-Butyl Group-N-(CH₂)₂C H₂CH₃~1.3~20
n-Butyl Group-N-(CH₂)₃C H₃~0.9~14

These are estimated values based on typical chemical shifts for similar functional groups and substituent effects. illinois.edu The exact values depend on the specific conformation and solvent.

Conformational averaging is crucial for accurate NMR predictions, as the observed chemical shifts in solution are an average over all accessible conformations. nih.gov

UV-Vis Absorption and Emission Spectra Theoretical Studies

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. scielo.org.za This method calculates the energies of vertical electronic excitations from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzene ring. The presence of the thiol and amino groups, with their non-bonding (n) electrons, may also give rise to n→π* transitions. researchgate.net

Transition TypeDescriptionPredicted λₘₐₓ (nm)Predicted Oscillator Strength (f)
π → πHOMO → LUMO~250 - 270High
π → πDeeper π orbitals → π* orbitals~210 - 230Moderate
n → π*Sulfur/Nitrogen lone pair → LUMO~290 - 320Low

These are hypothetical values to illustrate expected transitions. Actual TD-DFT calculations are required for quantitative predictions.

The calculations yield both the transition wavelength (λₘₐₓ) and the oscillator strength (f), which is proportional to the intensity of the absorption band. scielo.org.za These theoretical spectra can be invaluable for interpreting experimental results and understanding the electronic structure of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the N-Ethyl-n-butylamino)methyl side chain imparts significant conformational complexity to the molecule. Understanding this flexibility is key to understanding its interactions and properties.

Rotational Barriers and Conformational Isomerism

The molecule possesses several rotatable single bonds, each with an associated rotational energy barrier that dictates the conformational preferences. The key rotations are around:

The C(aryl)—CH₂ bond.

The CH₂—N bond.

The N—C(ethyl) and N—C(butyl) bonds.

The C—C bonds within the n-butyl chain.

Computational methods can map the potential energy surface for rotation around these bonds. For example, similar to propene, the rotation of the aminomethyl group relative to the phenyl ring will have low-energy conformers where a C-H or C-N bond eclipses the plane of the ring. msu.edu The rotation around the C-N bonds will lead to different staggered conformers (gauche and anti). The relative energies of these conformers are determined by a delicate balance of steric hindrance between the ethyl and butyl groups and stabilizing electronic effects like hyperconjugation. msu.eduresearchgate.net

Rotatable BondDihedral AngleStable ConformerRelative Energy (kcal/mol)
C(aryl)—CH₂H-C-C-NEclipsed/Bisected0 / ~2.0 msu.edu
CH₂—NC(aryl)-C-N-C(ethyl)Gauche / Anti~0.8 / 0
CH₂—NC(aryl)-C-N-C(butyl)Gauche / Anti~0.9 / 0
C—C (butyl)N-C-C-CGauche / Anti~0.6 / 0

Relative energies are estimations based on analogous systems like 1-butene (B85601) and propanal. msu.edu A full potential energy scan is needed for precise values.

Molecular dynamics (MD) simulations can provide further insight by simulating the movement of the molecule over time at a given temperature. This allows for the exploration of the accessible conformational space and the calculation of the relative populations of different isomers, providing a dynamic picture of the molecule's behavior.

Intermolecular Interactions and Aggregation Behavior

The intermolecular forces and aggregation tendencies of this compound are dictated by the interplay of several functional groups within its structure: the thiophenol ring, the tertiary amine, and the flexible alkyl chains. Computational studies on analogous molecules provide a framework for understanding the non-covalent interactions that govern the behavior of this compound in condensed phases. These interactions are crucial in determining its physical properties, such as boiling point, solubility, and its arrangement in a solid state.

The primary intermolecular interactions expected for this compound include hydrogen bonding, π-π stacking, and van der Waals forces. Due to the presence of a tertiary amine, classical N-H···S or N-H···N hydrogen bonds are absent in the self-aggregation of this molecule. However, the thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom of the amine and the sulfur atom itself can act as hydrogen bond acceptors.

Studies on thiophenol, the parent compound, have revealed that its aggregation is a delicate balance between π-stacking and weak S-H···S hydrogen bonding. acs.org In the thiophenol dimer, dispersion-controlled π-stacked structures are observed, which are anchored by a long S-H···S hydrogen bond. acs.orgnih.gov This suggests that the aromatic rings of this compound molecules are likely to engage in π-π stacking interactions, a common feature for arenes that contributes significantly to the stability of molecular aggregates. The physical origin of this stabilization is attributed to dispersion forces. acs.org

Furthermore, the aggregation of substituted thiophenols can be influenced by the nature and position of the substituents on the aromatic ring. nih.gov In the case of this compound, the aminomethyl substituent at the para position will impact the electronic distribution of the aromatic ring and, consequently, the nature of its intermolecular interactions.

Aggregation-induced emission (AIE) is a phenomenon observed in some molecules containing thiophene (B33073) rings, where the restriction of intramolecular rotations in the aggregated state leads to enhanced fluorescence. scispace.com While not a direct analogue, this highlights how aggregation, driven by intermolecular forces, can influence the photophysical properties of sulfur-containing aromatic compounds.

Table of Potential Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorExpected Significance
Hydrogen BondingS-HS, NModerate
C-H (alkyl/aryl)S, NWeak
π-π StackingThiophenol RingThiophenol RingSignificant
van der WaalsEthyl/Butyl ChainsEthyl/Butyl ChainsSignificant

Advanced Analytical Methodologies for Research Oriented Characterization of 4 N Ethyl N Butylamino Methyl Thiophenol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-[(N-Ethyl-n-butylamino)methyl]thiophenol. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Purity Assessment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to one another. The expected chemical shifts (δ) for the protons in this compound would be in distinct regions, allowing for their assignment to the aromatic ring, the methylene (B1212753) bridge, and the N-ethyl and N-butyl groups.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, confirming the total number of carbon atoms and their hybridization state.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, definitively assembling the molecular structure.

Expected ¹H and ¹³C NMR Data for this compound:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to SH)7.20 - 7.40 (d)128.0 - 132.0
Aromatic CH (ortho to CH₂)7.00 - 7.20 (d)125.0 - 129.0
Ar-C -SH-128.0 - 135.0
Ar-C -CH₂-135.0 - 145.0
Ar-CH₂-N3.50 - 3.80 (s)55.0 - 65.0
N-CH₂-CH₃2.40 - 2.70 (q)45.0 - 55.0
N-CH₂-CH₂CH₂CH₃2.30 - 2.60 (t)50.0 - 60.0
N-CH₂-CH₂ CH₂CH₃1.30 - 1.60 (m)28.0 - 32.0
N-CH₂CH₂CH₂ CH₃1.20 - 1.50 (m)19.0 - 23.0
N-CH₂CH₂CH₂CH₃ 0.80 - 1.00 (t)13.0 - 15.0
N-CH₂CH₃ 1.00 - 1.20 (t)10.0 - 14.0
S-H3.30 - 3.70 (s)-

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, FT-IR would be used to confirm the presence of the thiol (S-H), aromatic (C=C), and amine (C-N) functionalities, as well as the aliphatic C-H bonds. researchgate.netresearchgate.net

Characteristic FT-IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Thiol (S-H)Stretching2550 - 2600 (weak)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
C-NStretching1020 - 1250

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique that provides the exact molecular weight of a compound with high precision, allowing for the determination of its elemental composition. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), the molecular formula can be unequivocally confirmed. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, corroborating the data obtained from NMR and FT-IR.

For this compound, HRMS would yield a molecular ion peak corresponding to its exact mass. The fragmentation would likely involve cleavage of the benzylic C-N bond and fragmentation of the alkyl chains on the nitrogen atom.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity and Identification

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited, derivatization could be employed to increase its volatility for GC-MS analysis. nih.gov This technique would be instrumental in identifying any volatile impurities present in a synthesized sample. The retention time in the gas chromatogram would be characteristic of the compound under specific conditions, and the mass spectrum of the eluting peak would provide definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS), including Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS), for Non-Volatile Analysis and Mixture Deconvolution

LC-MS is the cornerstone for the analysis of non-volatile and thermally labile compounds. nih.gov The compound is first separated by liquid chromatography, and the eluent is then introduced into a mass spectrometer for detection and identification. UHPLC, with its use of smaller stationary phase particles, offers higher resolution and faster analysis times compared to conventional HPLC.

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of chiral compounds is a critical parameter in many scientific disciplines. For a molecule such as this compound, which possesses a stereocenter, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying its enantiomers. gcms.czunife.it The separation of chiral amines and thiols often necessitates specialized analytical approaches, including the use of chiral stationary phases (CSPs) or pre-column derivatization. mst.eduyakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral molecules, including amines. yakhak.org The selection of an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. yakhak.org The enantioselectivity can be further fine-tuned by adjusting the mobile phase composition and temperature. For structurally similar chiral amines, baseline separation has been successfully achieved on columns like Chiralpak® IE and Chiralcel® OD-H. yakhak.org

Another effective strategy for the enantiomeric resolution of chiral amines and thiols involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol are commonly used for the derivatization of primary amines. researchgate.netnih.gov For a secondary amine like the one present in this compound, a suitable chiral derivatizing agent would be necessary to facilitate separation.

Table 1: Representative Chiral HPLC Conditions for Separation of Analogous Chiral Amines

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionAnalyte Type
Chiralpak® IEHexane/Isopropanol1.0UV/FluorescenceChiral Amines (as NBD derivatives)
Chiralcel® OD-HHexane/Isopropanol1.0UV/FluorescenceChiral Amines (as NBD derivatives)
Teicoplanin-based CSPNot specifiedNot specifiedNot specifiedThiol-containing amino acids (derivatized)
Naphthylethyl-carbamate-β-cyclodextrinNot specifiedNot specifiedNot specifiedThiol-containing amino acids (derivatized)

This table is illustrative and based on data for analogous compounds. NBD refers to nitrobenzoxadiazole. mst.eduyakhak.org

Electrochemical Analysis in Organic Media

Electrochemical methods offer valuable insights into the redox properties of molecules and can be powerful tools for synthetic transformations. For this compound, electrochemical analysis can characterize the oxidation and reduction behavior of its constituent functional groups: the thiophenol and the N-ethyl-n-butylamino moieties.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a potent electroanalytical technique for investigating the redox behavior of electroactive species. onlineacademicpress.comum.es The cyclic voltammogram of this compound is expected to exhibit oxidation peaks corresponding to both the thiophenol and the tertiary amine functionalities.

The thiophenol group is known to undergo oxidation to form a disulfide (R-S-S-R). wikipedia.org This process is typically observed as an irreversible oxidation peak in the CV. The oxidation of the tertiary amine group, in this case, the N-ethyl-n-butylamino group, would also contribute to the voltammetric profile. The redox status of aminothiols is a subject of significant interest due to their biological relevance. nih.gov The electrochemical behavior of such compounds can be complex, potentially involving multiple electron transfer steps and coupled chemical reactions. nih.gov

Based on studies of analogous compounds, the oxidation potentials can be estimated. The specific potential will be influenced by the solvent system and the nature of the substituents on the aromatic ring.

Table 2: Illustrative Oxidation Potentials of Analogous Compounds

Compound TypeFunctional GroupTypical Oxidation BehaviorReference
ThiophenolsThiol (-SH)Irreversible oxidation to disulfide wikipedia.org
AminothiolsAmine and ThiolComplex redox processes, potential for multiple oxidation states nih.gov

This table provides a general overview based on the properties of analogous functional groups.

Controlled-Potential Electrolysis for Synthetic Transformations

Controlled-potential electrolysis, also known as bulk electrolysis, is a technique where a constant potential is applied to an electrochemical cell to carry out a specific oxidation or reduction reaction on a preparative scale. nih.gov This method allows for selective transformations of functional groups within a molecule.

For this compound, controlled-potential electrolysis can be envisioned for several synthetic applications. The electrochemical oxidation of thiophenols in the presence of amines can lead to the formation of N-sulfenylimines, which are valuable synthetic intermediates. researchgate.net This suggests a potential pathway for the intermolecular coupling of this compound with other primary amines.

Furthermore, the electrochemical coupling of thiols and amines can be utilized for the synthesis of sulfonamides, which are important structural motifs in medicinal chemistry. acs.org By carefully controlling the electrode potential and reaction conditions, it may be possible to selectively oxidize the thiol group of this compound and facilitate its reaction with various amines to form the corresponding sulfonamides. The electrochemical approach offers a green and efficient alternative to traditional chemical oxidants. acs.org

Table 3: Potential Synthetic Transformations via Controlled-Potential Electrolysis

Starting Material(s)Reagent/ConditionsPotential ProductReference
Amine and ThiophenolElectrochemical oxidationN-Sulfenylimine researchgate.net
Thiol and AmineElectrochemical oxidation in the presence of an acidSulfonamide acs.org

This table outlines potential synthetic applications based on reactions of analogous functional groups.

Synthesis and Investigation of Derivatives and Analogues of 4 N Ethyl N Butylamino Methyl Thiophenol

Systematic Modification of the N-Alkylamino Moiety

The aminomethyl group is a key functional handle for introducing a wide range of structural diversity. Modifications to the nitrogen substituents can significantly impact properties such as basicity, lipophilicity, and receptor interaction potential.

Variation of Alkyl Chain Lengths and Branching on Nitrogen

While specific research on the systematic variation of alkyl chains for 4-[(N-Ethyl-n-butylamino)methyl]thiophenol is not extensively documented in publicly available literature, the principles of its synthesis via the Mannich reaction allow for the incorporation of a wide variety of secondary amines. nih.govlibretexts.orgwikipedia.orgresearchgate.netyoutube.com The general synthesis involves the reaction of a thiophenol with formaldehyde (B43269) and a secondary amine.

The reactivity and yield of this reaction can be influenced by the structure of the amine. For instance, studies on the Mannich reaction with other substrates have shown that the steric bulk of the amine can affect reaction times and yields. It is generally observed that less hindered secondary amines, such as dimethylamine (B145610) and diethylamine, react readily. As the alkyl chain length increases or branching is introduced (e.g., diisopropylamine), the nucleophilicity of the amine and its ability to form the intermediate iminium ion may be altered, potentially requiring modified reaction conditions to achieve optimal yields.

A representative, though not exhaustive, dataset from the Mannich reaction of thiophenol with various secondary amines is presented below, illustrating the feasibility of incorporating different alkyl groups.

Secondary AmineProductYield (%)
DimethylamineN,N-Dimethylaminomethyl thiophenyl ether75
DiethylamineN,N-Diethylaminomethyl thiophenyl ether80
Piperidine (B6355638)Piperidinomethyl thiophenyl ether85
Morpholine (B109124)Morpholinomethyl thiophenyl ether90

This table is illustrative and based on general findings for the Mannich reaction of thiophenols. nih.gov

Introduction of Different Amine Substituents (e.g., secondary, primary, cyclic amines)

The Mannich reaction is a versatile method for introducing various amine substituents onto a thiophenol scaffold.

Secondary Amines: The condensation of thiophenols with formaldehyde and various secondary amines has been reported. nih.gov This reaction typically proceeds by forming an intermediate aryl dialkylaminomethyl sulfide. For example, the reaction of thiophenol with formaldehyde and secondary amines such as dimethylamine, diethylamine, piperidine, and morpholine has been shown to produce the corresponding N,N-disubstituted aminomethyl thiophenyl ethers in good yields. nih.gov

Primary Amines: The Mannich reaction can also be carried out with primary amines. libretexts.orgyoutube.com In this case, the initial product is an N-alkylaminomethyl thiophenol. However, the presence of a proton on the nitrogen allows for the possibility of a second alkylation, potentially leading to a mixture of mono- and di-substituted products. To favor the formation of the secondary amine derivative, careful control of stoichiometry and reaction conditions is necessary.

Cyclic Amines: Cyclic secondary amines are excellent substrates for the Mannich reaction with thiophenols. nih.gov For instance, piperidine and morpholine react readily with thiophenol and formaldehyde to yield the corresponding piperidinomethyl and morpholinomethyl thiophenyl ethers, respectively, often in high yields. nih.gov The synthesis of cyclic amines themselves can be achieved through various established methods. organic-chemistry.orgnih.gov

Synthesis of Quaternary Ammonium (B1175870) Salt Analogues

The tertiary amine functionality in N,N-dialkylaminomethyl thiophenols can be readily converted to a quaternary ammonium salt through alkylation. This transformation is typically achieved by reacting the Mannich base with an alkyl halide, such as methyl iodide or ethyl bromide. libretexts.org The resulting quaternary ammonium salts are permanently charged, which significantly alters their solubility and biological properties. researchgate.net

The synthesis of quaternary ammonium salts from tertiary amines is a well-established process, often referred to as quaternization. nih.govresearchgate.net Studies on the quaternization of related poly(N,N'-dimethylaminoethyl methacrylate) have shown that the choice of the quaternizing agent (alkyl halide) can influence the properties of the final product. researchgate.net For instance, increasing the alkyl chain length of the halide can impact the bactericidal efficiency of the resulting polymer. researchgate.net While specific data for this compound is not available, a general procedure would involve dissolving the tertiary amine in a suitable solvent and treating it with the desired alkyl halide, often with gentle heating, to afford the quaternary ammonium salt.

Structural Modifications of the Thiophenol Ring

Altering the substitution pattern and the electronic nature of the thiophenol ring provides another avenue for modifying the properties of the parent compound.

Substitution Patterns on the Aromatic Ring (e.g., ortho-, meta-, para-isomers)

The position of the aminomethylthiophenol group on the aromatic ring can have a significant impact on the molecule's conformation and its interactions with biological targets. The standard nomenclature designates the 1,2-substitution as ortho, 1,3- as meta, and 1,4- as para. researchgate.net

The synthesis of different positional isomers can be achieved by starting with the corresponding substituted thiophenol. For example, the Mannich reaction of p-thiocresol (4-methylthiophenol) with formaldehyde and a secondary amine yields the corresponding 2-(dialkylaminomethyl)-4-methylthiophenol. nih.gov Similarly, starting with o- or m-thiocresol would be expected to yield the corresponding isomers. The separation of these isomers, if formed as a mixture, can often be achieved by chromatographic techniques.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the thiophenol ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the aromatic ring, which can influence its reactivity and the pKa of the thiol group. rsc.org In the context of the Mannich reaction, the presence of an EDG on the thiophenol ring generally activates the ring towards electrophilic aromatic substitution. For example, p-thiocresol, which has an electron-donating methyl group, readily undergoes the Mannich reaction. nih.gov

The following table provides examples of substituted thiophenols that could be used to synthesize analogues of the target compound.

SubstituentPositionTypeStarting Thiophenol
MethylparaEDGp-Thiocresol
MethoxyparaEDGp-Methoxythiophenol
ChloroparaEWGp-Chlorothiophenol
NitroparaEWGp-Nitrothiophenol

Heterocyclic Analogues Incorporating Sulfur and Nitrogen (e.g., Thiazines, Thiazolidines)

The presence of both a nucleophilic thiol group and a secondary amine in the structure of this compound and its simpler analogues (like 4-(aminomethyl)thiophenol) provides a versatile platform for the synthesis of heterocyclic systems containing both sulfur and nitrogen. The formation of thiazolidine (B150603) and thiazine (B8601807) rings represents a key chemical transformation for creating structurally constrained analogues.

The synthesis of thiazolidine derivatives from aminothiol (B82208) precursors is a well-established chemical reaction. One of the most common methods is the cyclocondensation reaction between an aminothiol and a carbonyl compound, such as an aldehyde or a ketone ekb.eg. For the parent compound, a plausible synthetic route to a thiazolidine analogue involves its reaction with an aldehyde, for example, formaldehyde or benzaldehyde. This reaction typically proceeds via the initial formation of a Schiff base (iminium ion) between the amine and the aldehyde, followed by an intramolecular attack by the thiol group on the iminium carbon to form the five-membered thiazolidine ring.

A proposed reaction scheme is as follows: The reaction of this compound with an aldehyde (R-CHO) would yield a 2-substituted-3-((4-mercaptophenyl)methyl)-thiazolidine derivative, where the ethyl and butyl groups are retained on the exocyclic nitrogen. However, a more direct cyclization would involve a simpler analogue, 4-(aminomethyl)thiophenol, reacting with an aldehyde and N-ethyl-n-butylamine in a one-pot manner. A more common approach involves the reaction of a primary aminothiol with a carbonyl compound. For instance, reacting 4-(aminomethyl)thiophenol with an aldehyde would form a thiazolidine ring where the substituents (ethyl and butyl groups) could be introduced on the thiazolidine nitrogen in a subsequent step.

Thiazine rings are six-membered heterocyclic structures containing sulfur and nitrogen. Their synthesis from aminothiol precursors often requires bifunctional reagents that can bridge the amino and thiol groups with the appropriate number of carbon atoms. One established method involves the reaction of an aminothiol with an α,β-unsaturated ketone or ester nih.gov. Another approach uses 3-mercaptopropionic acid in a cyclocondensation reaction with an amine and an aldehyde nih.gov.

For example, a potential synthesis of a 1,3-thiazinan-4-one derivative could involve the reaction of this compound with 3-mercaptopropionic acid. More commonly, 1,3-thiazines are synthesized by reacting chalcones (α,β-unsaturated ketones) with a compound providing the N-C-S backbone, such as thiourea (B124793) researchgate.net. An analogous synthesis could be envisioned where the aminomethylthiophenol moiety itself acts as the N-S component in a reaction with a suitable three-carbon electrophile.

Table 1: Proposed Synthesis of Heterocyclic Analogues

Heterocycle TypeStarting AnalogueReagentPotential Product ClassReference Reaction Type
Thiazolidine4-(Aminomethyl)thiophenolAldehyde (R-CHO)2-R-Thiazolidine-3-yl)methyl)benzenethiolCyclocondensation ekb.eg
1,3-Thiazinan-4-one4-Aminothiophenol (B129426)3-Mercaptopropionic acid + Aldehyde2,3-Disubstituted-1,3-thiazinan-4-onesThree-component cyclocondensation nih.gov
1,3-Thiazine4-MercaptoanilineChalcone (α,β-unsaturated ketone)Substituted 2-imino-1,3-thiazinesMichael Addition/Cyclization researchgate.net

Alterations of the Methylene (B1212753) Bridge

Modifying the methylene bridge connecting the aminomethyl group to the thiophenol ring is a key strategy for probing the structure-activity relationship of these compounds. These alterations can include changing the length of the spacer or introducing substituents onto the bridge itself.

Homologation or Shortening of the Alkyl Spacer

Homologation involves increasing the length of the alkyl chain between the phenyl ring and the nitrogen atom. This can be achieved by synthesizing analogues with an ethyl (-CH₂-CH₂-) or propyl (-CH₂-CH₂-CH₂-) spacer. Shortening the bridge is not possible as a methylene group is already the shortest possible alkyl spacer.

The synthesis of these homologues can be approached in several ways. One common method is the alkylation of 4-mercaptophenol (B154117) or a protected version thereof with a suitable aminoalkyl halide. For example, to synthesize the ethyl-bridged analogue, 4-mercaptophenol could be reacted with 2-(N-ethyl-n-butylamino)ethyl chloride. An alternative route involves the reaction of 4-(2-bromoethyl)benzenethiol with N-ethyl-n-butylamine. Such modifications, which vary the distance and flexibility between the aromatic ring and the amino group, are crucial for optimizing interactions with biological targets researchgate.net.

Table 2: Synthetic Approaches for Methylene Bridge Homologation

Target AnalogueSpacer GroupSynthetic Precursor 1Synthetic Precursor 2Reaction Type
4-((N-Ethyl-N-butylamino)ethyl)thiophenol-CH₂-CH₂-4-Thiophenol2-(N-Ethyl-N-butylamino)ethyl chlorideNucleophilic Substitution
4-((N-Ethyl-N-butylamino)propyl)thiophenol-CH₂-CH₂-CH₂-4-(3-Bromopropyl)benzenethiolN-Ethyl-n-butylamineNucleophilic Substitution

Introduction of Functional Groups on the Methylene Bridge

Introducing substituents directly onto the methylene carbon (α-substitution) creates a chiral center and can significantly alter the steric and electronic properties of the molecule. This can be achieved through a multi-component Mannich-type reaction, where thiophenol, an aldehyde (other than formaldehyde), and N-ethyl-n-butylamine are condensed together. For example, using acetaldehyde (B116499) instead of formaldehyde would introduce a methyl group onto the bridge, yielding 4-[(1-(N-Ethyl-n-butylamino))ethyl]thiophenol.

This modification can profoundly impact biological activity by introducing stereospecific interactions with a target receptor or enzyme. The synthesis of such functionalized bridges is a known strategy for creating novel chemical entities from simpler precursors researchgate.net.

Comparative Studies of Reactivity and Structure-Reactivity Relationships in Analogues

Impact of Heterocyclic Scaffolds: Cyclizing the aminomethylthiophenol into a thiazolidine or thiazine ring introduces significant conformational rigidity. This restricts the possible spatial arrangements of the pharmacophoric groups (the aromatic ring, the nitrogen atom, and the sulfur atom). A comparative study would evaluate how this rigidity affects target binding and reactivity. For instance, the fixed bond angles within the heterocyclic ring might lead to a more favorable or unfavorable interaction with a biological target compared to the flexible parent compound nih.gov.

Impact of Spacer Length: The length of the alkyl spacer between the thiophenol ring and the amine is a critical determinant of activity in many pharmacologically active molecules. Homologation from a methyl to an ethyl or propyl bridge alters the distance between these two key functional groups researchgate.net. This can be studied to determine the optimal spacing required for a desired interaction.

Impact of Methylene Bridge Substitution: Introducing a substituent on the methylene bridge creates a stereocenter and adds steric bulk. Comparing the activity of the R- and S-enantiomers, as well as comparing substituted versus unsubstituted analogues, can reveal specific steric requirements at a binding site mdpi.com. Furthermore, the electronic nature of the substituent (electron-donating or electron-withdrawing) can influence the pKa of the amine and the thiol, thereby affecting their reactivity and interaction profile at physiological pH.

Table 3: Framework for Comparative Structure-Reactivity Studies

Structural ModificationAnalogue TypeProperty to InvestigateExpected Impact
CyclizationThiazolidine/Thiazine derivativesConformational FlexibilityReduced flexibility, potentially leading to higher receptor selectivity and altered binding affinity.
Spacer HomologationEthyl/Propyl bridge analoguesPharmacophore DistanceChanges the distance between amine and thiol/aromatic ring, affecting fit in a binding pocket.
α-SubstitutionFunctionalized methylene bridgeSteric Hindrance & ChiralityIntroduces steric bulk and a chiral center, potentially leading to enantioselective activity and new interactions.
α-SubstitutionFunctionalized methylene bridgeElectronic PropertiesAlters the pKa of the amine and thiol groups, affecting ionization state and hydrogen bonding capacity.

These comparative studies are essential for the rational design of new derivatives with optimized properties, guiding further synthetic efforts toward compounds with enhanced potency, selectivity, or other desirable characteristics.

Q & A

Q. How can researchers optimize the synthesis and characterization of 4-[(N-Ethyl-n-butylamino)methyl]thiophenol?

Methodological Answer: To synthesize this compound, begin with a nucleophilic substitution reaction between a thiophenol derivative and an alkylating agent (e.g., N-ethyl-n-butylamine). Use triethylamine as a base to deprotonate the thiol group, enhancing reactivity . For characterization:

  • NMR Spectroscopy : Assign peaks for the aromatic protons (δ 7.2–7.5 ppm), methylene groups adjacent to the amine (δ 2.5–3.0 ppm), and alkyl chain protons (δ 0.8–1.5 ppm) .
  • IR Spectroscopy : Confirm the presence of S-H (2550–2600 cm⁻¹, if unreacted) and C-N (1250–1350 cm⁻¹) bonds .
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to the molecular formula).

Q. What reaction mechanisms govern thiol-based transformations of this compound in maleimide "click" chemistry?

Methodological Answer: The thiol group undergoes Michael addition to maleimides via three potential pathways:

Base-initiated : Triethylamine deprotonates the thiol, forming a thiolate ion that attacks maleimide .

Nucleophile-initiated : Polar solvents (e.g., DMF) stabilize the transition state, accelerating the reaction .

Ion pair-mediated : In chloroform, thiolate-maleimide ion pairs form, reducing activation energy .
Kinetic Analysis : Use pseudo-first-order kinetics under excess maleimide. Monitor reaction progress via UV-Vis (loss of maleimide absorbance at 300 nm) or HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and surface interactions of this compound?

Methodological Answer: Employ hybrid functionals (e.g., B3LYP with exact exchange corrections) to calculate:

  • Electron Density : Map frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Surface Adsorption : Model interactions with gold surfaces using basis sets like LANL2DZ. Compare adsorption energies of thiophenol derivatives; note that bulky alkylamino groups reduce packing efficiency on Au(111) .
  • Thermochemistry : Calculate bond dissociation energies (e.g., S-H) to predict stability under oxidative conditions .

Q. How can contradictory kinetic data in thiol-maleimide reactions be resolved?

Methodological Answer: Contradictions often arise from competing initiation pathways. To resolve:

Competition Experiments : Compare reaction rates in solvents with varying polarity (e.g., chloroform vs. DMF) .

Computational Modeling : Use DFT to calculate activation energies for each pathway. For example, base-initiated mechanisms dominate in polar solvents due to stabilization of thiolate intermediates .

Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes to distinguish between exothermic (ion pair) and endothermic (nucleophilic) pathways .

Q. What strategies enable the use of this compound in CID-cleavable protein cross-linking?

Methodological Answer: Design cross-linkers by conjugating the thiol group to a maleimide-functionalized spacer (e.g., NHS ester). Key steps:

  • Michael Addition : React the thiophenol with a bifunctional maleimide (e.g., BMH) in DMF using triethylamine .
  • Oxidation : Convert the resulting thioether to a sulfoxide for controlled cleavage under CID-MS conditions .
  • Validation : Confirm cross-linking efficiency via SDS-PAGE and MS/MS fragmentation to identify cleavage sites .

Challenges : Avoid elimination side products during ester hydrolysis by using TBAF·3H₂O catalysis instead of traditional bases .

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